Octyl derivatized silica

Description

Octyl derivatized silica (ODS) refers to silica particles chemically modified with octyl (C8) alkyl chains via siloxane bonding. This modification imparts hydrophobic properties, making it valuable in applications such as reversed-phase chromatography (RPC), solid-phase extraction (SPE), and enzyme immobilization . The octyl chains create a moderately hydrophobic surface, balancing analyte retention and elution efficiency in separations . In biocatalysis, octyl silica facilitates enzyme immobilization through hydrophobic interactions, enhancing stability and reusability . For instance, Burkholderia cepacia lipase immobilized on octyl silica retained >80% activity after ten reaction cycles in organic solvents .

Properties

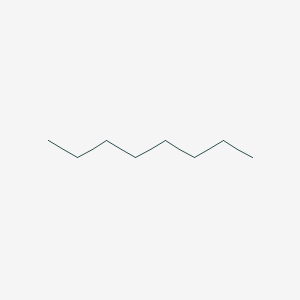

Molecular Formula |

C8H17 |

|---|---|

Molecular Weight |

113.22 g/mol |

InChI |

InChI=1S/C8H17/c1-3-5-7-8-6-4-2/h1,3-8H2,2H3 |

InChI Key |

AUNGTSCVKGQIAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC[CH2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method of synthesizing octyl acetate is through the esterification of octanol and acetic acid. This process is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows: [ \text{C}8\text{H}{17}\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{C}{10}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O} ] This method is efficient and widely used in both laboratory and industrial settings .

Industrial Production Methods

In industrial production, octyl acetate is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The use of sulfuric acid as a catalyst is common, and the reaction mixture is often distilled to separate the desired ester from other by-products .

Chemical Reactions Analysis

Types of Reactions

Octyl acetate undergoes several types of chemical reactions, including:

Esterification and Hydrolysis: As an ester, octyl acetate can participate in esterification and hydrolysis reactions. In the presence of water and an acid or base catalyst, it can be hydrolyzed back into octanol and acetic acid.

Oxidation: Octyl acetate can be oxidized to produce various oxidation products, depending on the conditions and reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Octanol and acetic acid.

Oxidation: Various oxidation products, depending on the specific conditions.

Substitution: New esters or other substituted products.

Scientific Research Applications

Octyl acetate has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent for nitrocellulose, waxes, oils, and some resins.

Biology: Utilized in the study of esterification and hydrolysis reactions in biological systems.

Medicine: Employed as an extraction solvent in the production of antibiotics and other pharmaceuticals.

Industry: Widely used in the food industry as a flavoring agent due to its fruity odor.

Mechanism of Action

The mechanism of action of octyl acetate involves its interaction with various molecular targets and pathways:

Esterification and Hydrolysis: The ester group in octyl acetate can undergo nucleophilic attack by water or other nucleophiles, leading to hydrolysis or substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Alkyl-Silica Compounds

Chemical and Structural Differences

Key Findings :

- Retention Efficiency : C18 provides the strongest retention for hydrophobic analytes due to its long alkyl chains, while C8 offers intermediate retention, making it ideal for separating moderately polar compounds .

- Applications :

Performance in Enzyme Immobilization

| Support Material | Enzyme Loading (mg/g) | Activity Retention (%) | Reusability (Cycles) |

|---|---|---|---|

| Octyl Silica | 375 | >80% | 10 |

| Butyl Silica | 280 * | ~70% * | 6 * |

| Amino-Functionalized Silica | 200 * | ~60% * | 5 * |

Notes:

- Octyl silica outperforms butyl and amino-functionalized silica in enzyme loading and stability due to optimized hydrophobicity, which minimizes enzyme leaching .

- C18 silica is rarely used for immobilization, as excessive hydrophobicity can denature enzymes .

Thermal and Chemical Stability

Thermogravimetric Analysis (TGA) Data :

| Material | Mass Loss (%) (30–600°C) |

|---|---|

| Bare Silica | 5.2 |

| Octyl Silica | 12.8 |

| C18 Silica | 18.3 |

Case Studies and Practical Considerations

Chromatographic Selectivity

- C8 vs. C18 in SPE : C8 cartridges (e.g., SHIMSEN Styra C8) are recommended for eluting highly hydrophobic compounds that C18 retains too strongly. For example, C8 achieves >90% recovery of fatty acids without requiring aggressive eluents .

- Pore Size Impact : Octyl silica with 60 Å pores and 500 m²/g surface area () enhances accessibility for medium-sized molecules, whereas C18’s smaller pores (e.g., 100 Å) may limit diffusion .

Biocatalyst Design

- Octyl silica’s moderate hydrophobicity enables high protein loading (375 mg/g) while maintaining enzyme conformation. In contrast, hydrophilic supports like amino-silica show lower loading due to weaker adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.